molecular formula C12H13F3O B113560 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene CAS No. 1365271-30-2

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene

Cat. No. B113560
CAS RN: 1365271-30-2
M. Wt: 230.23 g/mol
InChI Key: XVSVZOCDZOLUSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-substituted arenes has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, leading to the formation of functionalized salicylates and phenols with high regioselectivity . Another method includes the cobalt-catalyzed synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene, which involves palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations . Additionally, the 1,3-dipolar cycloaddition of aryl or benzyl azides with trifluoromethylketones has been used to synthesize trifluoroacetylated 1H-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . The structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene has been investigated through X-ray structural analysis, showing a propeller-like conformation and suggesting the possibility of cyclotrimerization in the crystal .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted compounds in chemical reactions has been demonstrated in various studies. For instance, the regioselective (3 + 2) cycloadditions of (trifluoromethanesulfonyloxy)benzynes with 1,3-dipoles followed by cross-coupling reactions have been used to synthesize benzo-fused heterocycles . Additionally, the isomerization of 1,2,3-tris(arylmethylene)cyclohexanes to 1,2,3-tris(arylmethyl)benzenes by gaseous hydrogen bromide has been reported, showcasing the transformation of cyclohexane derivatives to benzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted benzene derivatives are influenced by the presence of the trifluoromethyl groups. These groups can affect the bond angles and lengths within the benzene ring, as well as the overall molecular conformation . The electron-releasing character of certain substituents, such as trimethylstannyl groups, has been shown to alter endocyclic bond angles and increase bond lengths compared to benzene .

Scientific Research Applications

Synthesis and Chemical Properties

  • Rhenium-Catalyzed Trifluoromethylation of Aromatic Compounds :

    • The compound is utilized in the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, showing potential in synthetic chemistry and material sciences. The process involves hypervalent iodine reagents and showcases the involvement of radical species, indicating its utility in radical-mediated synthetic methodologies (Mejía & Togni, 2012).
  • Trifluoromethylation for Heterocycle Synthesis :

    • It plays a significant role in highly regioselective cycloadditions with benzynes and subsequent cross-coupling reactions, leading to the formation of multifunctional benzo-fused heterocycles. The trifluoromethyl group aids in regiocontrol and facilitates further substitution, indicating its importance in the synthesis of complex organic structures (Ikawa et al., 2015).
  • Photo-induced Radical Cyclization :

    • The compound is involved in a photoinduced radical cyclization process with benzene-tethered 1,7-enynes, indicating its role in photochemical synthesis and the generation of multifunctional organic compounds. This process proceeds through a trifluoromethyl radical-triggered conjugated addition and intramolecular cyclization, showcasing its potential in advanced organic synthesis and material science (An, Kuang, & Wu, 2016).
  • Catalytic Cyclocondensation and Encapsulation :

    • In catalytic cyclocondensation processes, the compound leads to the formation of pillar[5]arenes with selective arrangement of alkoxy groups, avoiding steric interactions. This structural feature is significant for encapsulation processes and can have implications in host-guest chemistry and molecular recognition (Kou et al., 2010).
  • Formation of Trifluoromethylated Aromatic Compounds :

    • The compound is transformed into various trifluoromethylated aromatic and vinylic compounds, showcasing its versatility in synthesizing a wide range of functionalized materials. This transformation is critical for the development of pharmaceuticals, agrochemicals, and advanced materials (Radix-Large, Kucharski, & Langlois, 2004).

Material Science and Engineering Applications

  • Metallo-gels and Organo-gels Formation :

    • The compound is involved in the formation of metallo-gels and organo-gels with various ligands, showing its utility in material science, especially in the design of novel gel materials. The gels exhibit fibrous structures and diverse thermal behavior, indicating their potential in various applications, including drug delivery systems and tissue engineering (Westcott et al., 2009).
  • Activation of Nonheme FeIII-OOH Intermediate :

    • The compound is crucial in activating nonheme FeIII-OOH intermediates for rapid hydroxylation of cyclohexane and benzene. This activation leads to the formation of a highly electrophilic FeV═O oxidant, indicating its potential in catalysis and organic synthesis (Kal, Draksharapu, & Que, 2018).
  • Stabilizing and Chemo-Directing Influence of a CF3 Group :

    • The CF3 group in the compound stabilizes metal-arene bond strength and facilitates the synthesis of functionalized cyclohexadienes. This property is critical in synthetic chemistry, as it allows for the preparation of highly functionalized organic compounds with potential applications in pharmaceuticals and material science (Myers et al., 2017).

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds often involves the activation of the C–F bond in organic synthesis . This is a challenging task due to the strength of the C–F bond .

Safety and Hazards

While specific safety and hazard information for “1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene” is not available, it’s important to note that many trifluoromethyl-containing compounds can be hazardous. For example, benzene, a related compound, is highly toxic and a known carcinogen .

Future Directions

The field of trifluoromethylation is a rapidly advancing area of research, with new methods and applications being developed regularly . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of trifluoromethyl-containing compounds with improved properties .

properties

IUPAC Name

1-cyclopentyloxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c13-12(14,15)9-4-3-7-11(8-9)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVZOCDZOLUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608779
Record name 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene

CAS RN

1365271-30-2
Record name Benzene, 1-(cyclopentyloxy)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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